molecular formula C29H52 B1241201 Poriferastane

Poriferastane

Cat. No. B1241201
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-UNOJTMJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poriferastane is a steroid fundamental parent.

Scientific Research Applications

Identification in Natural Compounds

Poriferastane has been identified in the seeds of Trichosanthes kirilowii MAXIM, alongside other hydroxylated sterols. These compounds, including poriferastane-3β, 6α-diol, were isolated from the unsaponifiable lipid of the seed extract and their structures were determined through spectral and chemical methods. This discovery highlights the presence of poriferastane in natural sources and its potential applications in natural product chemistry (Kimura et al., 1995).

Bioactive Compounds from Marine Sponges

Marine sponges (Porifera) have been recognized for their rich variety of bioactive chemical components and secondary metabolites, including poriferastane. Research has shown that these compounds from marine sponges have promising potential for pharmaceutical applications. They have been studied for their therapeutic potential in various diseases, suggesting a significant role for poriferastane in future drug development (Perdicaris et al., 2013).

Biotechnological Potential of Marine Sponges

The biotechnological potential of marine sponges, including their production of poriferastane, has garnered interest across various scientific disciplines. These organisms produce novel chemical molecules that have led to significant advances in biotechnological applications. This encompasses areas such as drug discovery and the development of biomimetic composites for practical use in materials science, biomedicine, and tissue engineering (Thakur & Müller, 2004).

Advancements in Arctic Region for Sponge Secondary Metabolites

Research focusing on the less accessible colder waters of the Arctic has revealed the potential for discovering new bioactive compounds, including poriferastane, from sponges in these regions. The exploration of these uncharted territories can lead to the identification of new species and bioactive extracts, offering fresh perspectives on the applications of poriferastane and similar compounds (Abbas et al., 2011).

properties

Product Name

Poriferastane

Molecular Formula

C29H52

Molecular Weight

400.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23?,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

GKBHKNPLNHLYHT-UNOJTMJMSA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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